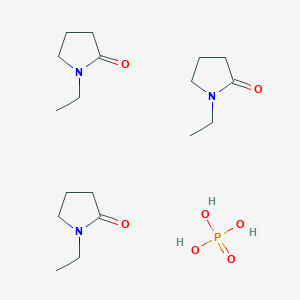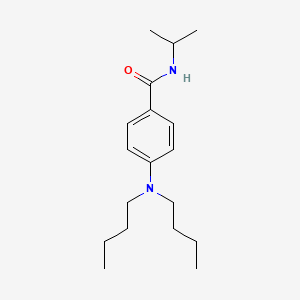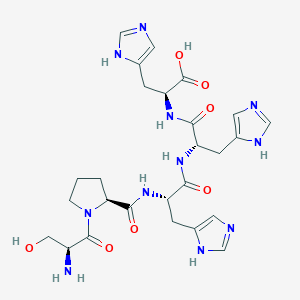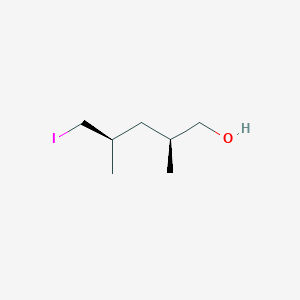
1-Ethylpyrrolidin-2-one;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is a five-membered lactam with the molecular formula C6H11NO. It is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial processes, including as a catalyst and reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of oxidizing agents such as copper(II) acetate and potassium iodide in acetonitrile under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, 1-ethylpyrrolidin-2-one is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. Phosphoric acid is produced industrially by the wet process, which involves the reaction of phosphate rock with sulfuric acid, or by the thermal process, which involves the burning of elemental phosphorus in the presence of air and water.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form carboxylic acids and other derivatives . Reduction reactions can convert it into different amine derivatives. Substitution reactions involve the replacement of functional groups with other substituents, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 1-ethylpyrrolidin-2-one include oxidizing agents like copper(II) acetate and potassium iodide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 1-ethylpyrrolidin-2-one include carboxylic acids, amine derivatives, and various substituted pyrrolidinones . These products have significant applications in pharmaceuticals, agrochemicals, and other industries.
Applications De Recherche Scientifique
1-Ethylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, it serves as a building block for the synthesis of bioactive molecules and pharmaceuticals . In medicine, it is used in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is employed in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of 1-ethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethylpyrrolidin-2-one is similar to other pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone and N-vinyl-2-pyrrolidone . it has unique properties that make it distinct. For example, its ethyl group provides different steric and electronic effects compared to the methyl or vinyl groups in other derivatives . This uniqueness allows it to be used in specific applications where other pyrrolidinone derivatives may not be suitable.
List of Similar Compounds:- N-Methyl-2-pyrrolidone
- N-Vinyl-2-pyrrolidone
- 2-Pyrrolidinone
- N-Ethylpyrrolidone
Propriétés
Numéro CAS |
918659-73-1 |
|---|---|
Formule moléculaire |
C18H36N3O7P |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1-ethylpyrrolidin-2-one;phosphoric acid |
InChI |
InChI=1S/3C6H11NO.H3O4P/c3*1-2-7-5-3-4-6(7)8;1-5(2,3)4/h3*2-5H2,1H3;(H3,1,2,3,4) |
Clé InChI |
UUXCZLPEWXYZEX-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1=O.CCN1CCCC1=O.CCN1CCCC1=O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)



![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)

